1,3-DIAMINOACETONE DIHYDROCHLORIDE

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

The free base of 1,3-diaminoacetone undergoes rapid self-condensation, undermining synthetic reproducibility. The dihydrochloride salt (CAS 61798-04-7) eliminates this instability while preserving the 1,3-diamino ketone geometry essential for reliable heterocycle construction. • Exclusive spiro-bisimidazolidinethione formation with pseudohalides-unattainable via 1,3-dichloroacetone or simple diaminoalkanes • Stable crystalline solid at ≥97% purity; ambient shipping, no cold-chain required • Validated permeabilizer of Gram-negative outer membranes; potentiates novobiocin activity in E. coli for antibiotic adjuvant discovery

Molecular Formula C3H10Cl2N2O
Molecular Weight 161.03 g/mol
CAS No. 61798-04-7
Cat. No. B1593369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DIAMINOACETONE DIHYDROCHLORIDE
CAS61798-04-7
Molecular FormulaC3H10Cl2N2O
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESC(C(=O)CN)N.Cl.Cl
InChIInChI=1S/C3H8N2O.2ClH/c4-1-3(6)2-5;;/h1-2,4-5H2;2*1H
InChIKeyGAOYTRAZVCVBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Baseline Chemical Profile for Research Procurement


1,3-Diaminoacetone dihydrochloride (CAS 61798-04-7) is a crystalline diamino ketone salt with the molecular formula C₃H₁₀Cl₂N₂O and a molecular weight of 161.03 g/mol . The compound, also referred to as 1,3-diaminopropan-2-one dihydrochloride, is characterized by a melting point of 179°C (dec.) and a boiling point of 205°C at 760 mmHg . Its structure, featuring two primary amine groups flanking a central ketone carbonyl, enables it to function as a C3-synthon, a versatile building block for nitrogen-containing heterocycle synthesis .

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Why Generic Substitution Is Not Recommended


Despite the availability of other diamino or keto-amine compounds, 1,3-diaminoacetone dihydrochloride (61798-04-7) occupies a unique chemical space. Its specific 1,3-diamino ketone geometry dictates a distinct reactivity profile in cyclization reactions, yielding heterocyclic scaffolds that are not accessible from simple diaminoalkanes like 1,3-diaminopropane or alternative carbonyl sources like 1,3-dichloroacetone . Furthermore, the dihydrochloride salt form provides critical handling and stability advantages over the free base, which is prone to rapid self-condensation and decomposition [1]. Substituting with a related compound without accounting for these structural and stability factors can lead to failed syntheses, inconsistent bioactivity, or irreproducible complexation behavior, as demonstrated in the quantitative evidence below.

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: A Quantitative Guide to Differentiated Performance Evidence


1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Comparative Reactivity in Heterocycle Synthesis

In spirocycle synthesis, 1,3-diaminoacetone dihydrochloride (61798-04-7) exhibits a divergent reactivity pathway compared to its dihalo analog. Under identical reaction conditions with pseudohalides, 1,3-diaminoacetone yields only the spiro-bisimidazolidinethione product alongside monocyclic by-products. In contrast, 1,3-dichloroacetone, a common alternative starting material, requires a different reagent (urea) to access the corresponding spiro-bisimidazolidinone [1].

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Quantitative Enhancement of Antibiotic Activity vs. Related Polyamines

In Escherichia coli growth inhibition assays, 1,3-diaminoacetone (the active free base of the dihydrochloride salt) demonstrated superior enhancement of novobiocin's activity compared to other polyamines. It was identified as one of the two most effective enhancers among a panel of cationic compounds tested, which included spermidine, agmatine, and several aromatic diamines [1]. This enhancement is attributed to its ability to permeabilize the bacterial outer membrane [2].

Antimicrobial Research Bacterial Cell Wall Permeability Modulation

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Unique Metal-Complexing Behavior Differentiated from Simple Diamines

The compound exhibits the ability to form stable complexes with various metal ions, a property leveraged in coordination chemistry research . In enzyme-substrate studies, 1,3-diaminoacetone is recognized as a distinct ligand; it shows no significant activity with certain amine-metabolizing enzymes, unlike structurally similar compounds such as 1,3-diaminopropane, which can act as substrates [1]. This lack of enzyme turnover highlights a critical difference in binding orientation or reactivity imparted by the central ketone group.

Coordination Chemistry Metal Complexation Bioinorganic Chemistry

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Stability and Purity Advantages Over Free Base Forms

The dihydrochloride salt form of 1,3-diaminoacetone (CAS 61798-04-7) offers quantifiable advantages in storage and handling compared to the unstable free base (CAS 23645-02-5). The free base is prone to self-condensation and degradation, requiring continuous removal or trapping in synthetic applications [1]. In contrast, the dihydrochloride salt is a stable, crystalline solid with a defined melting point of 179°C (dec.) and can be stored at room temperature . Commercial availability typically requires a minimum purity specification of 95% , ensuring consistent reactivity.

Chemical Handling Compound Stability Procurement Specifications

1,3-Diaminoacetone Dihydrochloride CAS 61798-04-7: Best-Fit Application Scenarios Based on Differentiated Evidence


Synthesis of Spiro-Bisimidazolidinethiones and Other S/Se-Containing Heterocycles

For chemists targeting spiro-bisimidazolidinethiones or related sulfur/selenium heterocycles, 1,3-diaminoacetone dihydrochloride is the precursor of choice. As shown in direct comparison studies, it yields these specific products with pseudohalides, a pathway not accessible using 1,3-dichloroacetone [1]. This scenario applies to medicinal chemistry programs exploring novel spirocyclic scaffolds for drug discovery or materials science applications requiring these unique ring systems.

Antibiotic Potentiation and Bacterial Membrane Permeability Research

Investigators studying outer membrane permeabilization in Gram-negative bacteria should select 1,3-diaminoacetone dihydrochloride as a high-potency research tool. Evidence demonstrates it ranks among the most effective cationic enhancers of novobiocin activity in E. coli, outperforming many related polyamines and diamines [2]. This application is particularly relevant for researchers seeking to understand mechanisms of antibiotic resistance or to identify novel adjuvant candidates.

Preparation of Oxazole and Oxazolone Building Blocks

The compound is a well-documented and reliable precursor for the synthesis of oxazoles and oxazolones, important heterocyclic motifs in pharmaceuticals and agrochemicals . Researchers in medicinal chemistry and library synthesis can utilize 1,3-diaminoacetone dihydrochloride as a convenient, stable source of the 1,3-diaminoacetone scaffold for condensation reactions with carboxylic acid derivatives or other electrophiles, avoiding the complications of generating the unstable free base in situ.

Metal Coordination Complex and Bioinorganic Model Studies

For coordination chemists investigating the effect of ligand geometry on metal ion binding, 1,3-diaminoacetone dihydrochloride provides a distinct diamino ketone framework. Its documented ability to form stable metal complexes, coupled with its differential recognition by amine-metabolizing enzymes compared to simple diaminoalkanes [3], makes it a valuable ligand for probing structure-activity relationships in bioinorganic model systems or for developing new metal-based catalysts and materials.

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